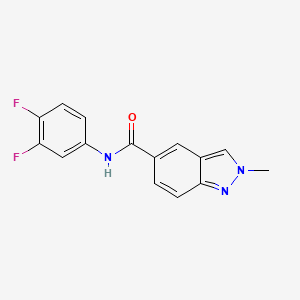

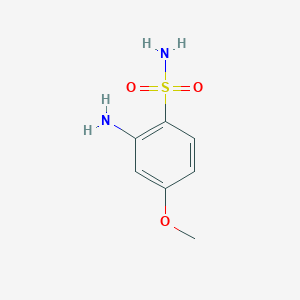

N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide" is a member of the indazole carboxamides, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied extensively. These studies include the synthesis of various indazole carboxamides and their biological activities, which can provide insights into the properties and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of indazole carboxamides can be achieved through various methods. One efficient approach is reported in the synthesis of 1-arylindazole-3-carboxamides, which involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization . This method yields the desired products in good to excellent yields and provides a versatile pathway for introducing different substituents into the indazole framework.

Molecular Structure Analysis

The molecular structure of indazole carboxamides can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a pyrazole derivative was determined, revealing a dihedral angle between the pyrazole and thiophene rings, which confirms the twisted conformation between the rings . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indazole carboxamides can participate in various chemical reactions, which are essential for their biological activity. For example, the antifungal activity of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was tested, and the carbonyl oxygen atom of one of the compounds was found to form hydrogen bonds with specific amino acids on the target enzyme . These interactions are critical for the inhibitory effect of the compounds on the growth of phytopathogenic fungi.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole carboxamides, such as thermal stability and solubility, can be studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The pyrazole derivative mentioned earlier was found to be thermally stable up to 190°C . Additionally, the electronic structures and solvent effects on structural parameters can be investigated using computational methods like density functional theory (DFT) calculations . These properties are important for the formulation and application of these compounds as pharmaceutical agents.

科学的研究の応用

Antitumor Activity

Research has highlighted the synthesis of compounds related to N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide, demonstrating significant antitumor properties. For instance, the study of antitumor imidazotetrazines revealed a compound with curative activity against L-1210 and P388 leukemia, suggesting a potential prodrug modification for anticancer application (Stevens et al., 1984). Additionally, the discovery of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays further underscores the relevance of such compounds in cancer research (Lombardo et al., 2004).

Herbicidal Activity

The synthesis and evaluation of diarylimidazolecarboxylates and carboxamides, structurally related to N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide, have been explored for their herbicidal activities. Although some diarylpyrazole derivatives exhibited pre-emergent herbicidal activities, the imidazole counterparts did not show notable herbicidal effects, indicating the specificity of structural activity relationships in this context (Kudo et al., 1999).

Kinase Inhibition for Oncology

Research into kinase inhibitors has identified compounds with excellent antiproliferative activity against both hematological and solid tumor cell lines, highlighting the potential of N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide related compounds in oncology. For example, substituted thiazole-5-carboxamides exhibited significant activity against various cancer cell lines, underscoring their therapeutic potential (Lombardo et al., 2004).

Cannabinoid Receptor Antagonists

Compounds structurally related to N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide have been studied for their potential as cannabinoid receptor antagonists. This research is critical for understanding the pharmacological modulation of cannabinoid receptors, which could have therapeutic implications in various neurological disorders (Lan et al., 1999).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3,4-difluorophenyl)-2-methylindazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c1-20-8-10-6-9(2-5-14(10)19-20)15(21)18-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQXZJVTMWCPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)

![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2549977.png)

![2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549980.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2549981.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2549982.png)